Acetic acid, ((2,3-dihydro-1,5-dimethyl-3-oxo-2-phenyl-1H-pyrazol-4-yl)amino)oxo-, 2-methylpropyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Acetic acid, ((2,3-dihydro-1,5-dimethyl-3-oxo-2-phenyl-1H-pyrazol-4-yl)amino)oxo-, 2-methylpropyl ester is a complex organic compound with a unique structure that includes a pyrazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of acetic acid, ((2,3-dihydro-1,5-dimethyl-3-oxo-2-phenyl-1H-pyrazol-4-yl)amino)oxo-, 2-methylpropyl ester typically involves the cyclocondensation of 2-cyano-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)acetamide with phenacyl bromide in boiling ethanol using triethylamine as a basic catalyst . This reaction yields the desired ester with high efficiency.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the principles of large-scale organic synthesis, such as optimization of reaction conditions and the use of continuous flow reactors, could be applied to scale up the laboratory synthesis.
Chemical Reactions Analysis
Types of Reactions
Acetic acid, ((2,3-dihydro-1,5-dimethyl-3-oxo-2-phenyl-1H-pyrazol-4-yl)amino)oxo-, 2-methylpropyl ester can undergo various chemical reactions, including:
Oxidation: This reaction typically involves the use of strong oxidizing agents to convert the ester into corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to yield alcohols.
Substitution: Nucleophilic substitution reactions can occur at the ester group, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like pyridine.
Major Products
The major products formed from these reactions include carboxylic acids, alcohols, and various substituted derivatives, depending on the reaction conditions and reagents used.
Scientific Research Applications
Acetic acid, ((2,3-dihydro-1,5-dimethyl-3-oxo-2-phenyl-1H-pyrazol-4-yl)amino)oxo-, 2-methylpropyl ester has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Medicine: Explored for its potential therapeutic applications due to its unique chemical structure and biological activity.
Industry: Potential use in the development of new materials and pharmaceuticals.
Mechanism of Action
The mechanism of action of acetic acid, ((2,3-dihydro-1,5-dimethyl-3-oxo-2-phenyl-1H-pyrazol-4-yl)amino)oxo-, 2-methylpropyl ester involves its interaction with specific molecular targets and pathways. The compound’s pyrazole ring is known to interact with various enzymes and receptors, leading to its biological effects. The exact molecular targets and pathways are still under investigation, but it is believed to modulate key signaling pathways involved in inflammation and cell proliferation .
Comparison with Similar Compounds
Similar Compounds
Indole derivatives: These compounds share a similar heterocyclic structure and have been studied for their biological activities.
Imidazole derivatives: Known for their broad range of chemical and biological properties.
Thiazole derivatives: These compounds also exhibit diverse biological activities and are used in various therapeutic applications.
Uniqueness
Acetic acid, ((2,3-dihydro-1,5-dimethyl-3-oxo-2-phenyl-1H-pyrazol-4-yl)amino)oxo-, 2-methylpropyl ester is unique due to its specific combination of functional groups and its potential for diverse applications in scientific research and industry. Its pyrazole ring structure distinguishes it from other similar compounds and contributes to its unique chemical and biological properties.
Properties
CAS No. |
62707-52-2 |
---|---|
Molecular Formula |
C17H21N3O4 |
Molecular Weight |
331.4 g/mol |
IUPAC Name |
2-methylpropyl 2-[(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)amino]-2-oxoacetate |
InChI |
InChI=1S/C17H21N3O4/c1-11(2)10-24-17(23)15(21)18-14-12(3)19(4)20(16(14)22)13-8-6-5-7-9-13/h5-9,11H,10H2,1-4H3,(H,18,21) |
InChI Key |
ODVUTOCAPOPUMF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=O)N(N1C)C2=CC=CC=C2)NC(=O)C(=O)OCC(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.